molecular formula C44H71N13O13 B3062752 Saralasin acetate CAS No. 39698-78-7

Saralasin acetate

Cat. No. B3062752
CAS RN: 39698-78-7
M. Wt: 990.1 g/mol
InChI Key: YBZYNINTWCLDQA-UHKVWXOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saralasin acetate is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is an octapeptide analog of angiotensin II, which means it mimics the structure of angiotensin II but with some modifications. The compound was primarily used to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 due to many false-positive and false-negative reports .

Scientific Research Applications

Saralasin acetate has been used in various scientific research applications, including:

    Chemistry: It has been used to study the structure and function of angiotensin II receptors.

    Biology: It has been used to investigate the role of angiotensin II in various physiological processes, including blood pressure regulation and fluid balance.

    Medicine: It has been used to distinguish between different types of hypertension and to study the effects of angiotensin II receptor antagonists on blood pressure.

Preparation Methods

Saralasin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the stepwise addition of amino acids to form the octapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids.

Chemical Reactions Analysis

Saralasin acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Mechanism of Action

Saralasin acetate exerts its effects by competitively binding to angiotensin II receptors, thereby blocking the action of angiotensin II. This leads to a decrease in blood pressure and a reduction in the effects of angiotensin II on vascular smooth muscle. The molecular targets of this compound include the AT1 and AT2 receptors, which are involved in the regulation of blood pressure and fluid balance .

Comparison with Similar Compounds

Saralasin acetate is similar to other angiotensin II receptor antagonists, such as losartan and valsartan. it is unique in that it has partial agonistic activity, meaning it can both activate and inhibit the receptor depending on the conditions. This partial agonistic activity makes this compound less effective as a therapeutic agent compared to other angiotensin II receptor antagonists. Similar compounds include:

properties

CAS RN

39698-78-7

Molecular Formula

C44H71N13O13

Molecular Weight

990.1 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1

InChI Key

YBZYNINTWCLDQA-UHKVWXOHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Related CAS

34273-10-4 (Parent)

sequence

GRVYVHPA

synonyms

(Sar(1),Ala(8))ANGII
(Sar1,Val5,Ala8)Angiotensin II
1 Sar 8 Ala Angiotensin II
1 Sarcosine 8 Alanine Angiotensin II
1-Sar-8-Ala Angiotensin II
1-Sarcosine-8-Alanine Angiotensin II
Angiotensin II, 1-Sar-8-Ala
Angiotensin II, 1-Sarcosine-8-Alanine
angiotensin II, Sar(1)-Ala(8)-
angiotensin II, sarcosyl(1)-alanine(8)-
Anhydrous Saralasin Acetate
Hydrated Saralasin Acetate
Sar-Arg-Val-Tyr-Val-His-Pro-Ala
Saralasin
Saralasin Acetate
Saralasin Acetate, Anhydrous
Saralasin Acetate, Hydrated

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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